molecular formula C9H12N2O4S B120348 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 302964-02-9

2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No. B120348
M. Wt: 244.27 g/mol
InChI Key: QNFLEDLPOVONCN-UHFFFAOYSA-N
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Description

The compound "2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. This particular derivative is modified with a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is commonly used in peptide synthesis to protect the amine from unwanted reactions .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reactions, starting from amino acids or their esters. For instance, the synthesis of related thiazole compounds has been achieved through condensation, protection, thionation, deprotection, cyclodehydration, and aromatization steps, with the use of protecting groups like tert-butoxycarbonyl to shield functional groups . The synthesis of similar compounds has been reported to involve the activation of carboxylic acids with tert-butyl carbonates, leading to the formation of active esters, which can then react with amines to form amides or peptides .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can engage in hydrogen bonding due to the presence of nitrogen and sulfur atoms. The tert-butoxycarbonyl group adds steric bulk and protects the amino group. The molecular structure of related compounds has been elucidated using techniques such as NMR, IR, HRMS, and elemental analysis . The crystal structure of similar compounds has revealed hydrogen-bonded dimers and interactions involving the thiazole nitrogen and carboxylate oxygen atoms .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including nucleophilic substitution reactions, which can be influenced by intramolecular hydrogen bonding . The presence of the tert-butoxycarbonyl group allows for reactions typical of protected amino acids, such as peptide bond formation. The reactivity of these compounds can be tailored by the substitution pattern on the thiazole ring and the nature of the protecting groups .

Physical and Chemical Properties Analysis

The physical properties of thiazole derivatives, such as melting points, can be determined and are indicative of their purity . The chemical properties, including fungicidal and antibacterial activities, have been systematically evaluated, with some compounds showing significant bioactivity . The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine, which is a key step in peptide synthesis .

Scientific Research Applications

Synthesis and Chemical Studies

Development of Alternative Agents : Research has demonstrated the synthesis of benzofused thiazole derivatives, including studies on their antioxidant and anti-inflammatory activities. These derivatives are prepared via cyclocondensation reactions, showcasing the chemical versatility and potential therapeutic applications of thiazole compounds (Raut et al., 2020).

Biological Activities of Carboxylic Acids : Another area of interest is the exploration of natural carboxylic acids from plants and their biological activities, such as antioxidant, antimicrobial, and cytotoxic activities. This research underscores the structural diversity and bioactivity correlation, emphasizing the significance of carboxylic acid derivatives in developing new bioactive compounds (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition and Engineering

Biocatalyst Inhibition by Carboxylic Acids : Investigating the inhibitory effects of carboxylic acids on microbial biocatalysts has led to insights into metabolic engineering strategies for improving microbial tolerance. This research is foundational for the development of robust microbial strains for industrial bioprocesses (Jarboe et al., 2013).

Environmental Applications

Remediation of Chromium(VI) by Carboxylic Acids : Studies have focused on the environmental applications of carboxylic acids, particularly in the remediation of Cr(VI) to less toxic Cr(III) forms. This work highlights the potential of carboxylic acids in environmental detoxification processes and natural attenuation strategies for Cr(VI)-contaminated waters and sites (Jiang et al., 2019).

Pharmaceutical Chemistry

Carboxylic Acid Bioisosteres in Drug Design : The search for novel carboxylic acid bioisosteres is a key area in medicinal chemistry, aiming to overcome limitations associated with carboxylic acid-containing drugs. Novel bioisosteres are being developed to enhance pharmacological profiles, demonstrating the continuous innovation in drug design (Horgan & O’ Sullivan, 2021).

Safety And Hazards

While specific safety and hazard information for “2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” is not available, compounds with similar structures may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential uses in organic synthesis, particularly in the synthesis of peptides . Additionally, the development of more efficient and selective synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-4-5(16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFLEDLPOVONCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624128
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid

CAS RN

302964-02-9
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid
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Synthesis routes and methods I

Procedure details

A solution of ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (5 g, 18.36 mmol) and KOH (10.3 g, 184 mmol) in EtOH/H2O (1:1) (60 mL) was stirred at RT for 12 hrs. The solution was acidified with 1N HCl and the precipitate was filtered and dried, yielding 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid (3.84 g, 86%) as a white solid.
Quantity
5 g
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reactant
Reaction Step One
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10.3 g
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reactant
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EtOH H2O
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60 mL
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Synthesis routes and methods II

Procedure details

To a vigorously stirred suspension of ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate (4.2 g, 15 mmol) in methanol (11 mL) was added 2 M aqueous solution of NaOH (22 mL, 44.0 mmol). The suspension was stirred at room temperature overnight. The mixture was concentrated in vacuo to remove methanol. The residual aqueous suspension was acidified with 6 N aqueous solution of HCl to pH ˜1-2. The mixture was stirred and occasionally sonicated for 1 hr. The solid was filtered, washed with water, and dried to give 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid (3.7 g, 100% yield) as a white solid. MS found: (M+H-Boc)+=145.
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4.2 g
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11 mL
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solvent
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aqueous solution
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22 mL
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Synthesis routes and methods III

Procedure details

The second step involves treating a stirred solution of ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate in tetrahydrofuran-methanol with 6N aqueous sodium hydroxide solution at room temperature for 24 hours. Most of the tetrahydrofuran-methanol were removed by distillation under reduced pressure and the aqueous solution was acidified with 6N hydrochloric acid to obtain a solid which was filtered, washed with water and ether, then air dried, followed by drying in vacuo to obtain 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid.
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